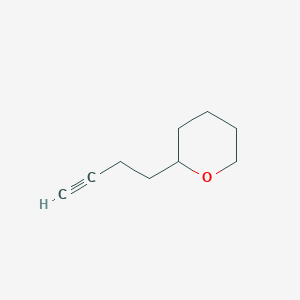

2-But-3-ynyloxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8-10-9/h1,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGHAXIESNPEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980862-38-1 | |

| Record name | 2-(but-3-yn-1-yl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptualization and Synthetic Significance Within Complex Molecule Construction

2-But-3-ynyloxane, systematically named 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran, is a molecule of significant interest in the design and execution of multi-step organic syntheses. Its conceptual value lies in the orthogonal reactivity of its two key functional groups: the tetrahydropyran (B127337) (THP) ether and the terminal alkyne. This duality allows for sequential and selective chemical transformations, a cornerstone of modern synthetic strategy.

The THP ether component of the molecule is renowned for its role as a robust protecting group for alcohols. This cyclic acetal is stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various nucleophiles. This stability is crucial in the assembly of complex molecules, where numerous reaction steps are often required, and sensitive functional groups must be masked to prevent unwanted side reactions. The THP group can be readily introduced and later removed under mild acidic conditions, ensuring that the protected alcohol can be revealed at the desired stage of a synthetic sequence.

Concurrently, the terminal alkyne moiety provides a reactive handle for a multitude of carbon-carbon bond-forming reactions. The acidic proton of the terminal alkyne can be easily removed by a strong base to generate a potent nucleophile, an acetylide. This acetylide can then participate in reactions with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to extend the carbon chain. Furthermore, the terminal alkyne is a key participant in powerful transition-metal-catalyzed cross-coupling reactions.

The strategic importance of this compound is particularly evident in its application in the total synthesis of natural products. For instance, its utility has been demonstrated in synthetic approaches to complex molecules where a protected hydroxyl group and a modifiable carbon chain are required.

Role As a Functionalized Cyclic Ether and Terminal Alkyne Scaffold

Retrosynthetic Disconnection Strategies for the this compound Framework

Retrosynthetic analysis provides a roadmap for constructing complex molecules by breaking them down into simpler, readily available precursors. For this compound, disconnections can be strategically applied to both the tetrahydropyran (B127337) (oxane) ring system and the terminal alkyne substituent.

Disconnections Targeting the Tetrahydropyran (Oxane) Ring System

The tetrahydropyran ring can be conceptually disassembled by cleaving the C-O bonds. A primary disconnection strategy involves breaking the C2-O and C6-O bonds, which are characteristic of the tetrahydropyran ring. This retrosynthetic step leads to an acyclic precursor, typically a 1,5-difunctionalized alkane. For this compound, this disconnection points towards 6-(but-3-ynyl)hexane-1,5-diol as a key precursor. This diol contains the necessary carbon skeleton and the hydroxyl groups poised for intramolecular cyclization to form the six-membered ring. Alternatively, disconnecting the C2-O bond and considering the C2-C3 bond as part of a carbonyl group (e.g., an aldehyde) and the C6-O bond as a hydroxyl group suggests a 5-hydroxy-aldehyde precursor, such as 5-hydroxy-2-(but-3-ynyl)pentanal . Cyclization of such a precursor would initially form a hemiacetal, which would then require reduction to yield the saturated tetrahydropyran ring.

Disconnections Targeting the Terminal Alkyne Moiety

The terminal alkyne (-C≡CH) can be disconnected in several ways. A common strategy involves cleaving the C-C bond between the alkyne and the rest of the molecule. For the but-3-ynyl group (-CH₂CH₂C≡CH) attached at the C2 position of the oxane ring, disconnecting the C2-CH₂ bond suggests a synthesis involving the reaction of a tetrahydropyran precursor bearing a leaving group at C2 (e.g., 2-halotetrahydropyran) with a nucleophilic but-3-ynyl synthon, such as but-3-ynylmagnesium bromide . Another approach involves disconnecting the C≡CH bond, implying a precursor where the terminal alkyne is formed through an elimination reaction, such as the dehydrohalogenation of a vinyl halide or a vicinal dihalide on the side chain.

Multistep Synthetic Pathway Design

Based on the retrosynthetic disconnections, several synthetic strategies can be envisioned:

Convergent Synthesis: This approach involves synthesizing a functionalized tetrahydropyran core and a functionalized but-3-ynyl fragment separately, followed by their coupling. For example, preparing 2-bromotetrahydropyran and but-3-ynylmagnesium bromide independently and then reacting them.

Linear Synthesis (Ring Formation First): This strategy focuses on constructing the tetrahydropyran ring first, with a suitable functional handle at the C2 position, which is then elaborated to introduce the but-3-ynyl substituent. This might involve reactions like Wittig olefination or Grignard additions followed by alkyne formation steps.

Linear Synthesis (Substituent Introduction First): Here, the but-3-ynyl group is incorporated into an acyclic precursor that already contains the necessary functionalities for subsequent ring closure. The key precursor 6-(but-3-ynyl)hexane-1,5-diol exemplifies this approach, where the diol undergoes cyclization to form the tetrahydropyran ring.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule efficiently, often in fewer steps. Two prominent strategies for synthesizing this compound are based on cyclization reactions for ring formation and the introduction of the alkyne substituent.

Cyclization Reactions for Oxane Ring Formation

A highly effective method for constructing the tetrahydropyran ring is the acid-catalyzed cyclization of 1,5-diols. For the synthesis of this compound, the precursor 6-(but-3-ynyl)hexane-1,5-diol is crucial. This diol can be synthesized through various established organic transformations, such as the reduction of a corresponding diester or via Grignard addition to a keto-ester followed by reduction. Upon treatment with an acid catalyst, such as p-toluenesulfonic acid (TsOH) or sulfuric acid, the diol undergoes intramolecular cyclization. One of the hydroxyl groups provides the ring oxygen, leading to the formation of the saturated tetrahydropyran ring. The alkyne moiety is generally stable under these acidic conditions.

| Precursor Synthesis | Cyclization Step | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

| (Assumed) Synthesis of 6-(but-3-ynyl)hexane-1,5-diol | Acid-catalyzed cyclization | p-Toluenesulfonic acid (TsOH) | Toluene | Reflux | 4-12 hours | ~75-85% (typical for analogous diols) | Water is removed azeotropically. |

The Prins reaction, a well-established method for tetrahydropyran synthesis involving the reaction of an alkene with an aldehyde or ketone under acidic conditions, can also be adapted. However, for a saturated tetrahydropyran like this compound, cyclization of a 1,5-diol is a more direct route.

Introduction of the But-3-ynyl Substituent via Alkyne Synthesis Techniques

This approach involves attaching the but-3-ynyl group to a pre-formed tetrahydropyran core or a precursor that readily forms it.

Nucleophilic Substitution with Alkynyl Grignard Reagents: A common and effective strategy involves the reaction of a tetrahydropyran derivative bearing a good leaving group at the C2 position with a nucleophilic alkynyl species. 2-Bromotetrahydropyran serves as a suitable electrophile. It can be synthesized from 2,3-dihydro-4H-pyran via hydrobromination or from tetrahydropyran itself under specific brominating conditions. The nucleophilic partner is but-3-ynylmagnesium bromide , which is prepared from 4-bromo-1-butyne (B1278893) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) thieme-connect.delibretexts.org. The reaction proceeds via a nucleophilic substitution mechanism, where the alkynyl Grignard reagent displaces the bromide from the tetrahydropyran ring.

| Electrophile Preparation | Nucleophile Preparation | Coupling Reaction | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

| 2-Bromotetrahydropyran (from 2,3-dihydro-4H-pyran + HBr) | But-3-ynylmagnesium bromide (from 4-bromo-1-butyne + Mg) | SN2-like displacement | Tetrahydrofuran (THF) | 0°C to room temperature | 2-6 hours | ~60-70% (typical for analogous alkynyl Grignards) | Anhydrous conditions are crucial. |

Alkylation of Activated Lactols: Another viable route involves activating a lactol (cyclic hemiacetal) of tetrahydropyran by converting its hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activated species, for instance, 2-tosyloxytetrahydropyran , can then be reacted with a nucleophile like but-3-ynyllithium or but-3-ynylmagnesium bromide to introduce the desired substituent.

Compound Name Table:

this compound

Tetrahydropyran (Oxane)

But-3-ynyl

6-(but-3-ynyl)hexane-1,5-diol

5-hydroxy-2-(but-3-ynyl)pentanal

2-halotetrahydropyran

but-3-ynylmagnesium bromide

4-bromo-1-butyne

2-bromotetrahydropyran

2-tosyloxytetrahydropyran

but-3-ynyllithium

Coupling Reactions for Scaffold Assembly

Coupling reactions are instrumental in constructing the tetrahydropyran scaffold or attaching substituents. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have been employed in the synthesis of tetrahydropyran derivatives, often involving the formation of C-C bonds to build complex molecular frameworks acs.orgrsc.orgrsc.org. For instance, strategies involving the coupling of organoboranes with enol phosphates or the coupling of alkyl iodides with Grignard reagents have been utilized to assemble substituted tetrahydropyran structures acs.orgsyr.edu. Gold-catalyzed cycloisomerization of 2-alkynyl-1,5-diols is a direct method to form tetrahydropyran rings, often proceeding via dioxabicyclo[4.2.1] ketals, which can then be transformed into the desired tetrahydropyrans nih.govacs.orglouisville.edu. These methods highlight the utility of C-C and C-O bond formation strategies for building the tetrahydropyran core.

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran requires control over the stereochemistry at the C2 position, leading to enantiomers and potentially diastereomers if other chiral centers are present. Stereoselective synthesis aims to produce a single stereoisomer or a specific ratio of stereoisomers.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis plays a pivotal role in establishing the chirality of tetrahydropyran derivatives. Various catalytic systems have been developed, including those employing transition metals and organocatalysts. For example, ruthenium-catalyzed reactions have been used to establish stereogenic centers in tetrahydropyran synthesis through dynamic kinetic resolution and cycloisomerization nih.gov. Organocatalytic methods, particularly those involving chiral small organic molecules, have emerged as powerful tools for the asymmetric synthesis of tetrahydropyrans, offering environmentally friendly and efficient routes researchgate.net. Asymmetric conjugate addition reactions, often mediated by chiral auxiliaries or catalysts, are also employed to introduce stereochemistry into the tetrahydropyran ring system nih.govnih.gov. Furthermore, asymmetric allylation reactions, catalyzed by chiral ligands, have been developed for the synthesis of chiral tetrahydropyrans conicet.gov.arresearchgate.net. Gold-catalyzed cycloisomerization reactions can also be tuned for stereoselectivity in the formation of tetrahydropyrans from alkynyl diols nih.govacs.org.

Chiral Auxiliary Approaches

Chiral auxiliaries offer a reliable strategy for controlling stereochemistry during synthesis. These are chiral groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. For tetrahydropyran synthesis, chiral auxiliaries like sulfoxides have been used to achieve stereoselective reductions and acid-catalyzed cyclizations, leading to enantiopure tetrahydropyran rings acs.org. Pseudoephedrine, for instance, has been employed as a chiral auxiliary in asymmetric conjugate addition reactions to establish the stereochemistry of tetrahydropyran cores nih.govwikipedia.org.

Chiral Pool Synthesis Utilizing Precursors

The chiral pool approach leverages readily available, naturally occurring chiral molecules as starting materials to construct complex chiral targets. This strategy is particularly effective for synthesizing molecules like tetrahydropyrans, which are common motifs in natural products. Renewable resources such as carbohydrates and terpenes can serve as chiral starting materials researchgate.netresearchgate.net. For example, methyl ricinoleate, an enantiomerically pure renewable compound, has been used in Prins-type cyclizations to synthesize substituted tetrahydropyrans scispace.com. Similarly, D-aspartic acid has been utilized as a chiral pool precursor for the synthesis of phomonol, which contains a tetrahydropyran core tandfonline.com. The use of chiral pool precursors can significantly simplify the synthetic route and ensure high enantiopurity.

Chemical Reactivity and Transformative Reactions of 2 but 3 Ynyloxane

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group (-C≡CH) is a highly reactive functional group capable of undergoing numerous transformations, including carbon-carbon bond formation, reduction, and addition reactions. The acidic proton on the terminal alkyne can be readily removed by strong bases, generating a nucleophilic acetylide anion.

C–C Bond Forming Reactions

Terminal alkynes are pivotal in constructing new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming a new C(sp)-C(sp2) bond. The tetrahydropyran (B127337) ring is generally tolerant of Sonogashira conditions, allowing for the efficient synthesis of conjugated enynes. Research indicates that palladium catalysts, often in conjunction with copper(I) co-catalysts and a base, facilitate this transformation under mild conditions, even at room temperature libretexts.orgwikipedia.orgmdpi.com. Nickel-catalyzed variants have also shown promise for coupling with alkyl halides, demonstrating broad functional group tolerance, including ethers acs.org.

Heck Coupling: While primarily known for alkene coupling, modified Heck conditions can also be applied to alkynes, enabling the formation of C(sp2)-C(sp) bonds.

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of organozinc reagents with organic halides or triflates chemie-brunschwig.chacs.orgwikipedia.orgnih.govresearchgate.net. To utilize 2-But-3-ynyloxane in a Negishi coupling via its alkyne, the terminal alkyne would first be converted into an alkynylzinc species. This reaction is known for its broad scope and tolerance of various functional groups, including ethers, and can form bonds between sp3, sp2, and sp hybridized carbons wikipedia.org.

Alkyne Hydrogenation and Reduction Pathways

The triple bond of terminal alkynes can be selectively reduced to alkenes or fully saturated to alkanes.

Selective Hydrogenation: Using poisoned palladium catalysts, such as Lindlar's catalyst (Pd/CaCO3 with lead acetate (B1210297) and quinoline), allows for the selective hydrogenation of alkynes to cis-alkenes masterorganicchemistry.com. Further hydrogenation with catalysts like Pd/C saturates the triple bond to an alkane. Research highlights that various functional groups, including ethers, are often tolerated under these conditions wisc.eduacs.orgresearchgate.netorganic-chemistry.orgresearchgate.net. For instance, a zinc-anilide complex has been shown to catalyze the stereoselective semi-hydrogenation of alkynes to Z-alkenes, with good tolerance for ether functionalities acs.org.

Electrophilic and Nucleophilic Additions to the Triple Bond

The pi electrons of the alkyne triple bond are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions: Reactions with electrophiles such as halogens (X2) or hydrogen halides (HX) typically follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the triple bond stackexchange.comump.edu.mylibretexts.org. For terminal alkynes, the addition of HX can yield vinyl halides. Hydration, often catalyzed by mercury(II) sulfate (B86663) in sulfuric acid, converts terminal alkynes into methyl ketones via an enol intermediate masterorganicchemistry.commsu.edu. The presence of an ether moiety is generally compatible with these reactions.

Nucleophilic Additions: Terminal alkynes, particularly after deprotonation to form acetylide anions, act as potent nucleophiles msu.edulibretexts.orglibretexts.orgquora.com. They can undergo nucleophilic substitution (SN2) with primary alkyl halides to form internal alkynes libretexts.orgucalgary.ca. Additionally, catalyzed additions of nucleophiles like amines (hydroamination), alcohols (hydroalkoxylation), or thiols can occur across the triple bond nih.govnih.govcjcatal.com.

Cycloaddition Reactions

Terminal alkynes are key participants in various cycloaddition reactions, most notably in click chemistry.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient and regioselective [3+2] cycloaddition reaction between a terminal alkyne and an organic azide (B81097) forms a stable 1,2,3-triazole ring nih.govcsic.esacs.orgmdpi.com. The reaction is typically catalyzed by copper(I) salts, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate (B8700270). The CuAAC reaction is known for its broad functional group tolerance, making it suitable for complex molecules containing ether functionalities nih.gov.

Reactions Involving the Cyclic Ether (Oxane) Moiety

The tetrahydropyran ring, being a cyclic ether, exhibits characteristic reactivity, primarily involving the cleavage of its C-O bonds.

Ring-Opening Reactions

The tetrahydropyran ring can undergo cleavage under acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack.

Acid-Catalyzed Ring Opening: Strong protic acids (e.g., HBr, HI) or Lewis acids can catalyze the ring opening of tetrahydropyran. This process can lead to linear halo-alcohols or dihaloalkanes, depending on the acid and nucleophile present researchgate.netmasterorganicchemistry.com. For example, treatment with sulfuric acid and acetic anhydride (B1165640) can cleave tetrahydropyran to form diacetoxyalkanes researchgate.net. The ether linkage is generally stable under neutral or basic conditions but is susceptible to cleavage under strongly acidic environments.

Compound List

this compound (2-(but-3-ynyl)tetrahydropyran)

Aryl halides

Vinyl halides

Organozinc reagents

Lindlar's catalyst

Pd/C

Aryl azides

Vinyl azides

1,2,3-triazoles

Alkyl halides

Organometallic reagents

Hydrogen halides (HX)

Halogens (X2)

Copper(I) salts

Palladium catalysts

Nickel catalysts

Organozinc compounds

Organic azides

Acetic anhydride

Sulfuric acid

Hydrogen bromide (HBr)

Hydrogen iodide (HI)

Sodium amide (NaNH2)

Grignard reagents

Organolithium reagents

Sodium ascorbate

3,4-dihydropyran

p-toluenesulfonic acid

3-alkynyl-1,5-diols

Dioxabicyclo[4.2.1] ketals

Iodobenzene

Benzyl azide

Phenylacetylene

Advanced Spectroscopic and Spectrometric Characterization Methods for 2 but 3 Ynyloxane

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. For 2-But-3-ynyloxane, the primary chromophore of interest in the accessible UV-Vis range is the terminal alkyne group (-C≡CH). Terminal alkynes typically exhibit weak absorption bands in the far ultraviolet region, primarily due to a transition, which usually occurs at wavelengths below 200 nm. A weaker n transition, involving the non-bonding electrons on the alkyne carbons, can also be observed, often around 200-220 nm, but with very low molar absorptivity ( L mol⁻¹ cm⁻¹). uobabylon.edu.iqlibretexts.org

The saturated tetrahydropyran (B127337) ring and the ether linkage (C-O-C) in this compound are generally considered transparent in the standard UV-Vis range (200-800 nm). Any absorption related to the ether linkage typically occurs at much lower wavelengths (below 200 nm) due to n transitions, which are usually very weak and broad. researchgate.net Consequently, the UV-Vis spectrum of this compound is expected to be dominated by the weak absorptions associated with the terminal alkyne. The specific and molar absorptivity values are sensitive to the molecular environment and solvent.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| (nm) | (L mol⁻¹ cm⁻¹) | Transition Type | Notes |

| ~170-180 | < 1000 | Primary alkyne transition, weak intensity | |

| ~200-220 | < 500 | n | Secondary alkyne transition, very weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular formula of C9H14O, electron ionization (EI) typically produces a molecular ion (M⁺•) corresponding to its molecular weight. The calculated monoisotopic mass for C9H14O is approximately 138.1045 Da. nih.govgenome.jpnist.gov Therefore, a prominent ion at m/z 138 is expected in its mass spectrum.

The fragmentation of this compound is influenced by the presence of the tetrahydropyran ring and the terminal alkyne moiety. Saturated cyclic ethers like tetrahydropyran derivatives are prone to fragmentation via alpha-cleavage (cleavage adjacent to the oxygen atom) and ring-opening reactions. For a 2-substituted tetrahydropyran, cleavage of the C2-O bond is a common pathway, leading to ions that retain the substituent or fragments of the ring. nsf.gov The terminal alkyne group (-CH2-CH2-C≡CH) can undergo characteristic fragmentations, such as the loss of a hydrogen atom (H•) to form an alkynyl cation, or the loss of neutral acetylene (B1199291) (C2H2) or propargyl radical (C3H3•). jove.comichemc.ac.lk

Expected fragment ions might arise from the loss of the entire butynyl chain (C4H5•, m/z 53), cleavage of the C2-O bond yielding fragments of the oxane ring, or ring-opening fragmentation patterns similar to those observed for tetrahydropyran.

Table 2: Expected Mass Spectrometry Fragmentation Patterns for this compound

| m/z | Proposed Fragment/Neutral Loss | Type of Fragmentation |

| 138 | [M]⁺• | Molecular Ion |

| 123 | [M - CH3]⁺• | Alkyl radical loss (less common for terminal alkyne) |

| 85 | [C5H9O]⁺ | Ring opening/cleavage (e.g., loss of C2H2 from side chain) |

| 53 | [C4H5]⁺ | Loss of the butynyl chain fragment |

| 57 | [C3H5O]⁺ or [C4H9]⁺ | Ring fragmentation or side chain fragment |

| 27 | C2H3⁺ or C2H2 + H⁺ | Acetylene fragment |

Note: Specific fragmentation patterns can vary significantly based on ionization energy and instrument conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. measurlabs.comnih.govfiveable.me For this compound (C9H14O), HRMS would be employed to confirm its molecular formula. The calculated exact mass for C9H14O is 138.1045 Da. nih.govgenome.jpnist.gov By measuring the molecular ion peak (M⁺•) with high accuracy, HRMS can distinguish it from other possible elemental compositions that might have similar nominal masses, thereby providing strong evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and fragmenting it further to obtain detailed structural information. This process typically involves selecting the ion of interest in a first mass analyzer, fragmenting it in a collision cell (e.g., via collision-induced dissociation, CID), and then analyzing the resulting daughter ions in a second mass analyzer. nih.goveuropa.eunih.govacs.orgrsc.orgmdpi.com

For this compound, selecting the molecular ion at m/z 138 and subjecting it to MS/MS fragmentation would yield a characteristic daughter ion spectrum. Analyzing the m/z values and relative abundances of these daughter ions can confirm specific structural features. For instance, fragmentation patterns related to the cleavage of the tetrahydropyran ring or characteristic losses from the butynyl chain (such as C2H2) would provide evidence for the molecule's connectivity and the integrity of its functional groups. This technique is invaluable for elucidating the detailed structure and confirming the presence of specific substructures within the molecule. nih.govmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique used to determine the absolute stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. chiralabsxl.comrsc.orgull.esresearchgate.netaip.org this compound possesses a chiral center at the C2 position of the tetrahydropyran ring, meaning it exists as a pair of enantiomers.

Table 3: Expected ECD Spectral Features for this compound

| Wavelength (nm) | Cotton Effect (sign) | Chromophore/Transition | Expected Assignment (Example) | Notes |

| ~170-190 | + or - | Alkyne | (R)-enantiomer: +, (S)-enantiomer: - | Highly dependent on molecular conformation and substituent effects. |

| ~200-220 | + or - | Alkyne n | Varies | Typically very weak signals. |

| (Other bands) | + or - | Ring/C-O transitions | Varies | May provide complementary stereochemical information. |

Note: The specific signs and wavelengths of Cotton effects are highly dependent on the molecule's three-dimensional structure and the solvent used.

Theoretical and Computational Investigations of 2 but 3 Ynyloxane

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of molecular behavior by solving approximations of the Schrödinger equation. These methods are crucial for predicting properties that are challenging to determine experimentally.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable spatial arrangement of atoms in a molecule by minimizing its total energy. For 2-But-3-ynyloxane, which contains a flexible six-membered oxane ring and an alkyne functional group, multiple conformations are possible. Conformational analysis systematically explores these possibilities to identify the lowest energy structures.

Methodology: Density Functional Theory (DFT) is a widely used method for geometry optimization, employing functionals like B3LYP or M05-2X with various basis sets (e.g., 6-311++G(d,p)). Techniques such as systematic conformational searches or simulated annealing are employed to ensure all significant low-energy conformers are located on the potential energy surface (PES). The optimized geometries represent the most stable arrangements of the molecule.

Expected Findings: Computational studies would reveal the preferred conformation of the oxane ring (e.g., chair conformations) and the orientation of the but-3-ynyl substituent. The relative energies of these conformers would indicate their populations at equilibrium. For instance, substituents on a six-membered ring often prefer equatorial positions to minimize steric strain.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Electronic structure analysis focuses on the distribution of electrons within a molecule, which governs its reactivity. Frontier Molecular Orbital (FMO) theory, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity.

Methodology: DFT calculations are used to determine the energies and shapes of molecular orbitals. The HOMO represents the highest energy orbital containing electrons, often associated with nucleophilic or electron-donating behavior, while the LUMO represents the lowest energy orbital that is unoccupied, typically associated with electrophilic or electron-accepting behavior. Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and conjugation.

Expected Findings: For this compound, the HOMO might be localized on the oxygen atom of the oxane ring or the pi system of the alkyne. The LUMO could be associated with antibonding orbitals of the triple bond. The HOMO-LUMO energy gap is an indicator of the molecule's stability and its potential to undergo chemical reactions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, aiding in the interpretation of experimental results and the identification of synthesized compounds.

Methodology:

NMR: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

IR: Vibrational frequencies and intensities are calculated using DFT, often requiring scaling factors to match experimental values.

UV-Vis: Electronic transitions are predicted using Time-Dependent Density Functional Theory (TD-DFT).

Expected Findings: Calculations would provide predicted NMR chemical shifts for all nuclei, characteristic IR vibrational frequencies for functional groups (e.g., C≡C stretch for the alkyne, C-O stretch for the oxane ring), and UV-Vis absorption maxima (λmax) and oscillator strengths.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in understanding the step-by-step processes of chemical reactions, including the identification of transition states and intermediates.

Methodology: DFT calculations are used to map reaction pathways, determine activation energies, and identify transition states (TS) and reaction intermediates. The Intrinsic Reaction Coordinate (IRC) method can confirm the connectivity between transition states and minima. These calculations help predict regioselectivity and stereoselectivity.

Expected Findings: If this compound were to undergo a reaction, computational studies would map out the most energetically favorable pathway, detailing the transition states and intermediates involved. This would provide insights into the reaction's kinetics and mechanism.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior, allowing the study of conformational changes, molecular motions, and interactions over time.

Methodology: MD simulations involve solving Newton's equations of motion for atoms in a system using a force field. These simulations can reveal how molecules behave over time, including their flexibility and interactions with their environment.

Expected Findings: MD simulations could illustrate the dynamic nature of the oxane ring and the but-3-ynyl side chain of this compound, showing how they interconvert between different conformations and how they interact with solvent molecules. This provides insights into the molecule's dynamic properties and stability.

Applications of 2 but 3 Ynyloxane in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral 2-substituted tetrahydropyrans are crucial intermediates in the synthesis of complex molecules, particularly pharmaceuticals and natural products. researchgate.netmdpi.comnih.gov The introduction of an alkynyl group at the 2-position provides a synthetically versatile handle that can be elaborated into a wide array of functional groups. The chirality at this position is often established through asymmetric synthesis strategies, which yield enantiomerically enriched products.

Key asymmetric methods for synthesizing chiral 2-alkynyl THPs include:

Catalytic Asymmetric Prins Cyclization: This reaction involves the cyclization of a homoallylic alcohol with an aldehyde, catalyzed by a chiral Lewis or Brønsted acid, to form a tetrahydropyran (B127337) ring. The use of alkynyl aldehydes in this process can directly install the desired 2-alkynyl substituent with high enantioselectivity. organic-chemistry.org

Asymmetric Alkynylation of Lactols: The direct addition of an alkyne nucleophile to a chiral lactol or a lactol precursor can establish the stereocenter at the 2-position. This method often employs chiral ligands to control the facial selectivity of the addition.

Kinetic Resolution: Racemic mixtures of 2-alkynyl THPs can be resolved through enzyme-catalyzed reactions, such as lipase-mediated acylation, where one enantiomer reacts significantly faster than the other, allowing for their separation. researchgate.net

Precursor in the Synthesis of Complex Natural Products and Analogues

The tetrahydropyran ring is a common structural motif found in a vast number of marine and terrestrial natural products with significant biological activities, including antitumor and anti-inflammatory properties. holycross.eduresearchgate.net 2-Alkynyl-substituted THPs serve as key precursors for constructing these complex architectures. The terminal alkyne is a particularly powerful functional group, enabling a variety of transformations.

| Reaction Type | Description | Application in Natural Product Synthesis |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. | Used to form carbon-carbon bonds, extending the carbon skeleton and linking the THP core to other fragments of the natural product. |

| Click Chemistry | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. | Provides a robust and efficient method for linking the THP unit to other molecules, including peptides, sugars, or other complex fragments, to create bioactive conjugates. mdpi.com |

| Hydration/Reduction | Conversion of the alkyne to a ketone, aldehyde, or fully saturated alkyl chain. | Allows for the installation of various oxygenated functional groups or simple alkyl chains as required by the target natural product's structure. |

| Cyclization Reactions | Intramolecular reactions where the alkyne participates in the formation of a new ring. | Can be used to construct adjacent or fused ring systems present in polycyclic ether natural products. |

For example, the synthesis of natural products like the phorboxazoles and centrolobine has driven the development of new methods for constructing substituted tetrahydropyran rings. york.ac.uk The versatility of the 2-alkynyl group makes it an ideal strategic element in the retrosynthetic analysis of such complex targets.

Intermediate for the Construction of Heterocyclic Systems

The reactivity of the alkynyl group in 2-alkynyl THPs makes them valuable intermediates for synthesizing a diverse range of other heterocyclic systems. The alkyne can act as an electrophile or a nucleophile and can participate in various pericyclic and metal-catalyzed reactions to form new rings.

| Starting Material | Reagents/Conditions | Resulting Heterocycle |

| 2-Alkynyl THP | Azide (B81097) (e.g., Sodium Azide) | Triazole |

| 2-Alkynyl THP with a tethered nucleophile | Metal Catalyst (e.g., Gold, Platinum) | Fused or spirocyclic ethers/amines |

| 2-Alkynyl THP | 1,3-Dipoles (e.g., Nitrones, Azomethine ylides) | Isoxazoles, Pyrrolidines |

| 2-Alkynyl THP | Diene | Cyclohexadiene (via Diels-Alder) |

Gold and platinum catalysts are particularly effective in activating the alkyne towards intramolecular attack by tethered nucleophiles (like hydroxyl or amino groups), leading to the formation of fused bicyclic or spirocyclic ethers and amines. organic-chemistry.org Furthermore, the alkyne can be a precursor to other reactive intermediates, such as vinyl cations, which can be trapped to form various heterocyclic products. organic-chemistry.org This versatility allows chemists to leverage the 2-alkynyl THP scaffold to access libraries of complex heterocyclic compounds for applications in medicinal chemistry and materials science. mdpi.comnih.gov

Role in the Development of Novel Molecular Scaffolds and Architectures

Beyond their use in synthesizing known natural products, 2-alkynyl THPs are employed in the creation of novel molecular scaffolds. mdpi.com A molecular scaffold is a core structure to which various functional groups can be attached to create new molecules with desired properties. The THP ring provides a rigid, three-dimensional framework, while the alkynyl group offers a defined vector for chemical elaboration.

The use of reactions like Sonogashira coupling and click chemistry allows for the modular assembly of complex architectures. mdpi.com For instance, a 2-alkynyl THP can be attached to other building blocks to create linear polymers, dendrimers, or macrocycles. The defined stereochemistry of the chiral THP building block can impart specific conformational preferences to these larger structures, influencing their function. This approach is central to the design of new materials, catalysts, and therapeutic agents where precise control over the spatial arrangement of functional groups is critical. mdpi.com

Future Research Directions and Emerging Opportunities for 2 but 3 Ynyloxane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-But-3-ynyloxane and its derivatives is increasingly focused on environmentally benign and sustainable practices. Research is aimed at minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. openaccesspub.org

Key research initiatives in this area include:

Catalytic Approaches: There is a growing emphasis on developing recyclable catalyst systems for alkyne functionalization. nih.gov This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, making processes more sustainable. nih.gov For the synthesis of terminal alkynes like that in this compound, methods are being explored that convert widely available alkenes into alkynes in a one-pot process using commercially available reagents under mild conditions. acs.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted and light-induced synthesis are being investigated as alternatives to conventional heating. These methods can accelerate reaction rates, improve yields, and reduce energy consumption. Light-induced synthesis, for instance, may activate biomolecules involved in electron transfer, enhancing the formation of desired products. mdpi.com

Bio-based Feedstocks: A significant long-term goal is the synthesis of compounds like this compound from bio-based feedstocks derived from biomass or waste streams. openaccesspub.org This approach aims to reduce the reliance on petrochemical precursors and minimize the environmental impact of chemical production. openaccesspub.org

Solvent-Free Reactions: Performing reactions without solvents or in greener solvents (like water or ionic liquids) is a key aspect of green chemistry. Research into solvent- and transition-metal-free conditions for related heterocyclic compounds has shown promise, offering a pathway for cleaner synthesis protocols. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Terminal Alkynes

| Methodology | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable heterogeneous catalysts, biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, photochemical methods, sonication |

| Starting Materials | Petroleum-derived | Biomass, renewable feedstocks, readily available alkenes acs.orgresearchgate.net |

| Waste Generation | High, often with toxic byproducts | Minimized through atom-economical reactions and catalyst recycling nih.gov |

Exploration of Bio-orthogonal Reactions

The terminal alkyne in this compound is an ideal functional group for bio-orthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. youtube.com This opens up vast opportunities for using this compound in chemical biology and diagnostics.

Future research will likely focus on:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction between a terminal alkyne and an azide (B81097) is exceptionally efficient and specific. researchgate.netnih.gov Future work will involve designing novel this compound-based probes for this reaction to label and visualize biomolecules. nih.gov The development of new copper ligands will continue to be important for improving reaction rates and biocompatibility. ru.nl

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes instead of terminal alkynes like that in this compound. acs.orgnih.gov However, research into new catalyst-free click reactions involving terminal alkynes is an active area. This includes developing new reaction partners or conditions that enable the bio-orthogonal reaction of unstrained alkynes without the need for a metal catalyst. cam.ac.uk

Other Alkyne-Based Bio-orthogonal Reactions: Beyond azide cycloadditions, the reactivity of the terminal alkyne can be harnessed for other bio-orthogonal transformations. researchgate.net These include the Sonogashira coupling and Glaser-Hay coupling, which provide complementary pathways for conjugation. researchgate.netresearchgate.net The exploration of these and other novel reactions will expand the toolkit available for labeling multiple biomolecules simultaneously within a single biological system. researchgate.net

Table 2: Key Bio-orthogonal Reactions for Terminal Alkynes

| Reaction | Description | Key Features |

|---|---|---|

| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a triazole. researchgate.netnih.gov | High efficiency, fast kinetics, high specificity. Requires a copper catalyst. |

| Sonogashira Coupling | Palladium-copper catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net | Forms a C-C bond, useful for creating complex molecular architectures. |

| Glaser-Hay Coupling | Copper-catalyzed oxidative homocoupling of two terminal alkynes to form a diacetylene. researchgate.net | Symmetrical coupling, can be used to link two identical molecular fragments. |

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new materials and bioactive molecules, the integration of this compound chemistry into automated and high-throughput platforms is a critical future direction. These platforms allow for the rapid synthesis and screening of large libraries of compounds.

Emerging opportunities include:

Library Synthesis: Automated platforms can be used to synthesize libraries of this compound derivatives by reacting the terminal alkyne with a diverse set of azides via click chemistry. acs.orgnih.gov This allows for the rapid generation of hundreds or thousands of unique compounds for screening in drug discovery or materials science.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Adapting the synthesis of this compound and its subsequent functionalization to flow chemistry systems will be a key step towards efficient and scalable production.

Automated Purification: A significant bottleneck in high-throughput synthesis is the purification of the resulting compounds. The development of automated purification techniques, such as bead-based purification or automated chromatography, is essential for streamlining the entire workflow from synthesis to screening. nih.gov

Computational Design and Discovery of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools for guiding synthetic efforts and predicting molecular properties before a compound is ever made in the lab.

Future research in this area will involve:

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to study the electronic properties and reactivity of the alkyne group in this compound. sciengine.comacs.org This allows researchers to predict how modifications to the oxane ring or the alkyne chain will affect its reactivity in various chemical transformations. nih.gov

In Silico Screening: Virtual libraries of this compound derivatives can be created and screened in silico for desired properties, such as binding affinity to a biological target. nih.govmdpi.com This computational pre-screening can identify the most promising candidates for synthesis, saving significant time and resources.

Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts for alkyne functionalization reactions. acs.org By understanding the reaction mechanism at a molecular level, researchers can design ligands and catalytic systems that are more efficient, selective, and sustainable.

Exploring Reaction Pathways: Computational studies can elucidate complex reaction mechanisms, such as those in radical cascades involving alkynes. nsf.gov This fundamental understanding is crucial for designing new and innovative synthetic transformations for this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for 2-But-3-ynyloxane?

- Methodological Answer : Synthesis typically involves cyclization of alkynyl precursors under catalytic conditions (e.g., acid-mediated ring closure). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the ethynyl and oxane moieties, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry ensures purity .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR shifts) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of 2-But-3-ynylyloxane?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under thermal, photolytic, and hydrolytic stress (ICH Q1A guidelines). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound under catalytic conditions?

- Methodological Answer :

- Use computational chemistry (e.g., DFT calculations) to map electron density distribution and identify reactive sites.

- Experimental validation via kinetic studies (e.g., monitoring alkyne insertion reactions with transition-metal catalysts like Pd or Cu).

- Contrast reactivity with non-ethynyl oxane derivatives to isolate steric/electronic contributions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Source Comparison : Audit methodologies from conflicting studies (e.g., assay type, cell lines, concentration ranges). For example, antimicrobial activity discrepancies may stem from differences in bacterial strain susceptibility or compound solubility .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data, identifying outliers or confounding variables .

Q. What are the understudied applications of this compound in materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : Explore its use as a monomer for π-conjugated polymers (via Sonogashira coupling) and characterize optoelectronic properties (e.g., bandgap via UV-Vis-NIR).

- Medicinal Chemistry : Screen for bioactivity (e.g., kinase inhibition) using high-throughput assays. Prioritize targets based on structural similarity to known active compounds (e.g., azetidinone derivatives) .

Key Recommendations for Researchers

- Primary Data Collection : Prioritize in-house experiments over secondary data, especially for stability and reactivity profiles .

- Interdisciplinary Collaboration : Partner with computational chemists to validate mechanistic hypotheses .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.